5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid
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Overview
Description
5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a pyridine ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a morpholinylmethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxylic acid group at the 2-position.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to attach it to the pyridine ring.
Substitution with Morpholinylmethyl Group: The morpholinylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholinylmethyl group.
Final Functionalization: The methyl group is introduced through alkylation reactions, and the final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholinylmethyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carboxylic acid group could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholinyl group suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The morpholinyl group could enhance its binding affinity to certain proteins, while the pyridine and phenyl rings could facilitate interactions with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
5-[[2-Methyl-5-(piperidin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid: Similar structure but with a piperidinyl group instead of a morpholinyl group.
5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
The unique combination of the morpholinylmethyl group and the specific positioning of the carboxylic acid and methyl groups on the pyridine and phenyl rings confer distinct chemical and biological properties to 5-[[2-Methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid. These features may enhance its solubility, stability, and binding affinity in various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-[[2-methyl-5-(morpholin-4-ylmethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-2-3-14(12-22-6-8-26-9-7-22)10-17(13)21-18(23)15-4-5-16(19(24)25)20-11-15/h2-5,10-11H,6-9,12H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWGBGZCXNUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)NC(=O)C3=CN=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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